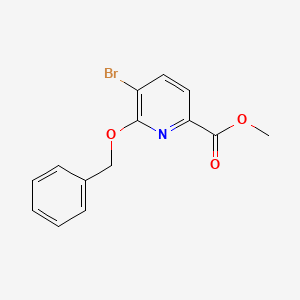

Methyl 6-(benzyloxy)-5-bromopicolinate

Description

Methyl 6-(benzyloxy)-5-bromopicolinate is a pyridine derivative featuring a benzyloxy group at position 6, a bromine atom at position 5, and a methyl ester at position 2 of the pyridine ring. This compound is structurally characterized by its aromatic heterocyclic core, which is functionalized with electron-withdrawing (bromine) and bulky (benzyloxy) substituents. Its molecular formula is C₁₄H₁₂BrNO₃, and it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. The benzyloxy group serves as a protective moiety for hydroxyl groups during multistep syntheses, while the bromine atom enables further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

methyl 5-bromo-6-phenylmethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)12-8-7-11(15)13(16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSUAWUCPEFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-5-bromopicolinate typically involves the following steps:

Bromination: The starting material, methyl picolinate, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Benzyloxylation: The brominated intermediate is then subjected to a benzyloxylation reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove or alter existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylate or aldehyde derivative.

Scientific Research Applications

Methyl 6-(benzyloxy)-5-bromopicolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-5-bromopicolinate depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy and bromine groups can enhance binding affinity and selectivity towards target molecules.

Catalysis: As a ligand, it can coordinate with metal centers, facilitating the formation of active catalytic species and promoting desired chemical transformations.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related pyridine derivatives and their distinguishing features:

Research Findings and Industrial Relevance

- Pharmaceutical Applications: this compound has been used in the synthesis of kinase inhibitors, leveraging its bromine atom for Suzuki-Miyaura couplings . In contrast, Methyl 3-amino-5-bromopicolinate is employed in the synthesis of antiviral agents due to its enhanced hydrogen-bonding capacity .

Agrochemical Utility :

- Derivatives with methyl groups (e.g., Methyl 5-bromo-3-methylpicolinate) are explored as herbicides, benefiting from their lower molecular weight and improved bioavailability .

Biological Activity

Methyl 6-(benzyloxy)-5-bromopicolinate (CAS No. 1493800-02-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a picolinate core with a bromine atom and a benzyloxy group, which may influence its biological properties. The structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research suggests that it may act as an inhibitor or modulator of key biochemical pathways, potentially affecting:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Binding : It may bind to specific receptors, altering signaling pathways that regulate physiological responses.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- In Vitro Studies : Tests have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. It has been observed to reduce inflammation markers in cell cultures, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against selected bacterial strains.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant zones of inhibition were recorded for both S. aureus and E. coli, demonstrating its potential as an antibacterial agent.

-

Study on Anti-inflammatory Activity :

- Objective : To investigate the effect on cytokine production in macrophages.

- Method : Macrophages were treated with the compound, followed by measurement of cytokine levels using ELISA.

- Results : A notable decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) was observed, supporting its anti-inflammatory properties.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Model | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition observed |

| Antimicrobial | Escherichia coli | Disc diffusion | Significant inhibition observed |

| Anti-inflammatory | Macrophage cell line | ELISA for cytokine measurement | Reduced IL-6 and TNF-alpha production |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.